1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Description
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a heterocyclic compound featuring a fused imidazolidin-2-one core linked to a pyrrolidine ring substituted with a 1,2,5-thiadiazol-3-yloxy group. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement, ensuring precise determination of bond angles and stereochemistry .
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c16-9-11-2-4-15(9)10(17)14-3-1-7(6-14)18-8-5-12-19-13-8/h5,7H,1-4,6H2,(H,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOFEIVFEOTOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.
Synthesis of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The thiadiazole and pyrrolidine derivatives are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts to form the intermediate compound.
Formation of Imidazolidinone Ring: The final step involves the cyclization of the intermediate compound with urea or its derivatives to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Thiadiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: It can be utilized in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can affect the activity of metalloenzymes . The pyrrolidine and imidazolidinone rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on IUPAC name.
Functional and Reactivity Differences
- Thiadiazole vs. Thiophene : The target compound’s 1,2,5-thiadiazole ring is electron-deficient due to electronegative nitrogen atoms, contrasting with the electron-rich thiophene in . This difference influences reactivity: thiadiazoles are more prone to nucleophilic substitution, while thiophenes participate in electrophilic aromatic substitution .
- Sulfonyl vs. Thiadiazolyloxy Groups : The methylsulfonyl group in increases polarity and aqueous solubility compared to the thiadiazolyloxy group, which may confer better membrane permeability in drug design .
- Silyl Substituents : Compounds like use triisopropylsilyl groups to modulate steric effects and stability, a strategy absent in the target compound but relevant for tuning pharmacokinetics .
Biological Activity
The compound 1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Moiety : This is achieved by reacting thiosemicarbazide with an appropriate acid chloride in the presence of a base such as triethylamine.
- Attachment of the Pyrrolidine Ring : Cyclization reactions involving suitable precursors lead to the formation of the pyrrolidine ring.
- Coupling with Imidazolidinone : The final step usually involves coupling the thiadiazole-pyrrolidine intermediate with an imidazolidinone structure through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds containing thiadiazole and imidazolidinone moieties exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown selective inhibition against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cells, suggesting a promising therapeutic potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics. This suggests that it could be developed further for treating bacterial infections .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : The thiadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity or modulating their function. For example, compounds similar to this one have been reported to inhibit carbonic anhydrase isoforms selectively .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Thiadiazole Derivative | 25-50 | |
| Antimicrobial | Thiadiazole Derivative | 10-30 | |
| Carbonic Anhydrase Inhibition | Similar Compound | 57.7 - 98.2 |
Notable Research Findings
- A study found that derivatives similar to This compound exhibited selective inhibition against specific carbonic anhydrase isoforms, which are implicated in various pathologies including cancer .
- Another research highlighted its potential as an antimicrobial agent against resistant bacterial strains, showing promise in overcoming current antibiotic limitations .
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the pyrrolidine or imidazolidinone core, followed by functionalization. For example:
Pyrrolidine Core Formation : Use nucleophilic substitution or cyclization reactions to attach the thiadiazole moiety via an ether linkage (e.g., SN2 reactions under anhydrous conditions) .
Carbonyl Imidazolidinone Attachment : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrrolidine-thiadiazole intermediate to imidazolidinone .
- Key Factors : Solvent polarity (DMF or THF), temperature (0–60°C), and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield and purity. Continuous flow reactors may enhance scalability and reduce side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyrrolidine (δ 3.0–4.0 ppm), thiadiazole (δ 8.0–9.0 ppm), and imidazolidinone carbonyl (δ 160–170 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
- Chromatography :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity and detect byproducts .
Q. How can computational modeling predict the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/SDD basis sets to calculate bond angles (e.g., C1-C2-C3 = 121.4°) and electron distribution .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict hydrolysis susceptibility .
Advanced Questions
Q. How can contradictory bioassay results for this compound be resolved through experimental design?
- Methodological Answer :
- Randomized Block Design : Assign treatments (e.g., varying doses) to blocks (e.g., cell lines) to control for biological variability .
- Dose-Response Replicates : Perform triplicate assays with negative/positive controls (e.g., IC50 comparisons) to identify outliers .
- Meta-Analysis : Pool data from independent studies to assess reproducibility, adjusting for assay conditions (e.g., pH, incubation time) .
Q. What strategies optimize synthetic yield under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, CuI, or organocatalysts for coupling steps. For example, Pd-catalyzed Buchwald-Hartwig amination improves aryl ether formation .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation.
- Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 |
| CuI | DMSO | 60 | 65 |
| No catalyst | THF | 25 | 38 |
| Hypothetical data based on analogous reactions in . |
Q. How to evaluate the environmental fate of this compound using standardized ecotoxicological methods?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies at pH 5–9 (40°C, 30 days) to track half-life via LC-MS .
- Biotic Transformation : Expose the compound to soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., imidazolidinone ring cleavage products) .
- Toxicity Assays : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
